3-Ethyl-1-(3-fluorobenzyl)piperidin-4-ol
Overview
Description
3-Ethyl-1-(3-fluorobenzyl)piperidin-4-ol is a useful research compound. Its molecular formula is C14H20FNO and its molecular weight is 237.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds structurally similar to 3-Ethyl-1-(3-fluorobenzyl)piperidin-4-ol have been synthesized through various chemical reactions, demonstrating the versatility and interest in these types of molecules within the chemical research community. For instance, studies have detailed the synthesis of compounds through reactions like the Knoevenagel condensation, showcasing their structural diversity and potential as scaffolds for further chemical modifications (Kumar et al., 2016). These syntheses often aim at creating molecules with specific physical or chemical properties, such as improved stability or novel structural features that could be beneficial for various applications.
Biological Activity and Medicinal Chemistry
Several studies focus on the antimicrobial and antituberculosis activities of compounds containing elements of the piperidine structure, highlighting their potential in addressing global health challenges. For example, compounds have been evaluated for their in vitro activities against different bacterial strains, showing promising results that suggest their utility in developing new antibacterial agents (Jeankumar et al., 2013). These studies are crucial in the ongoing search for novel drugs that can combat antibiotic-resistant bacteria.
Metabolic Studies and Radiotracer Development
Research has also extended into the metabolic studies of these compounds, particularly in the context of developing radiotracers for positron emission tomography (PET) imaging. This involves understanding how these compounds are metabolized in the body, which is essential for their safe and effective use in medical diagnostics (Labas et al., 2011). Such studies contribute to the field of nuclear medicine by providing insights into the pharmacokinetics and biological distribution of these compounds, potentially leading to new ways to diagnose or monitor diseases.
Crystallography and Material Science
In addition to their biological applications, some studies delve into the crystal structure of related compounds, which can have implications for material science and drug design. Understanding the crystal structure can help in predicting the solubility, stability, and reactivity of these compounds, which is vital for their practical application in various fields (Faizi et al., 2016).
Mechanism of Action
Target of Action
The primary target of 3-Ethyl-1-(3-fluorobenzyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into the cells .
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound effectively inhibits the infection process of HIV-1 .
Properties
IUPAC Name |
3-ethyl-1-[(3-fluorophenyl)methyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-2-12-10-16(7-6-14(12)17)9-11-4-3-5-13(15)8-11/h3-5,8,12,14,17H,2,6-7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZITKGXRUALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.